2-(4-Methoxyphenyl)-1,3-benzoxazole
Overview
Description
2-(4-Methoxyphenyl)-1,3-benzoxazole is a member of flavonoids and an ether . It has a molecular weight of 243.265 .
Synthesis Analysis
The synthesis of this compound involves cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . Another synthesis method involves the use of semicarbazone and thiosemicarbazone moieties .Molecular Structure Analysis
The molecular structure and vibrational frequencies of this compound have been investigated using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91, and mPW1PW91) implementing the standard 6–311G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions of this compound involve interactions with other compounds to form new compounds with antimicrobial properties . The compound also exhibits reactivity with infrared and Raman spectra .Scientific Research Applications
Fluorescent Probes and Sensing Applications
2-(4-Methoxyphenyl)-1,3-benzoxazole and its derivatives have been explored in the development of fluorescent probes. For instance, derivatives like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole are used in sensing applications, particularly for detecting magnesium and zinc cations. These compounds exhibit fluorescence enhancement under basic conditions, attributed to their high sensitivity to pH changes and selectivity in metal cations detection (Tanaka et al., 2001).
Photochemical Properties
The photochemical properties of benzoxazole derivatives, including this compound, have been extensively studied. Research shows that these compounds exhibit unique fluorescence properties with large Stokes-shifted fluorescence and dual fluorescence emissions under specific conditions. This research contributes to understanding the excited-state behaviors and potential applications in photochemical and photophysical domains (Ohshima et al., 2007).
Antimicrobial and Photosynthesis-Inhibiting Properties
Some this compound derivatives demonstrate significant antimicrobial activity against various mycobacterial strains. Additionally, these compounds have been evaluated for their ability to inhibit photosynthetic electron transport in plants, showing potential as bioactive agents in agricultural and pharmaceutical applications (Imramovský et al., 2014).
Synthesis and Catalytic Applications
Advancements in the synthesis of this compound derivatives have been achieved using various methods. These developments not only provide efficient routes for producing these compounds but also explore their use as ligands in catalytic processes (Singh et al., 2017).
Nanotechnology and Material Science
Research has also delved into the use of this compound derivatives in nanotechnology and material science. These compounds have facilitated the production of fluorescent nanofibers and microcrystals, offering potential applications in biotechnology and material engineering (Ghodbane et al., 2012).
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenyl)-1,3-benzoxazole is the O-GlcNAc pathway . This pathway is a nutrient-driven post-translational modification that links metabolism to cellular function . It plays a crucial role in cellular bioenergetics and stress response, particularly in neuronal cells under ischemic-like conditions .
Mode of Action
This compound, also known as SalA-4g, is believed to enhance the levels of protein O-GlcNAc, thereby improving neuronal tolerance to ischemia . The specific target of sala-4g regulating o-glcnacylation remains unknown .
Biochemical Pathways
The compound’s action on the O-GlcNAc pathway affects mitochondrial network homeostasis . O-GlcNAc-modified mitochondria induced by SalA-4g demonstrate stronger neuroprotection under oxygen glucose deprivation and reoxygenation stress . This includes the improvement of mitochondrial homeostasis and bioenergy, and inhibition of the mitochondrial apoptosis pathway .
Result of Action
The result of the compound’s action is the enhancement of cellular bioenergetics and stress response in neuronal cells under ischemic-like conditions . This is achieved through the improvement of mitochondrial homeostasis and bioenergy, and inhibition of the mitochondrial apoptosis pathway .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPOAMGKAJWGHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333119 | |
Record name | 2-(4-methoxyphenyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838-34-6 | |
Record name | 2-(4-Methoxyphenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-methoxyphenyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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